molecular formula C6H13NO3 B1618776 Oxibetaine CAS No. 7002-65-5

Oxibetaine

Cat. No.: B1618776
CAS No.: 7002-65-5
M. Wt: 147.17 g/mol
InChI Key: GENAXZSZPRLQRB-UHFFFAOYSA-N
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Description

Oxibetaine, also known as (carboxymethyl)dimethyl(2-hydroxyethyl)ammonium hydroxide inner salt, is a zwitterionic compound with the molecular formula C6H13NO3. It is a derivative of betaine and is naturally found in various plants such as beet, spinach, and Swiss chard. This compound possesses amphoteric properties, meaning it can act as both an acid and a base depending on the surrounding environment .

Mechanism of Action

Target of Action

Oxibetaine, also known as trimethylglycine, is widely distributed in animals, plants, and microorganisms It is known to function physiologically as an important osmoprotectant and methyl group donor .

Mode of Action

This compound’s mode of action involves ameliorating sulfur amino acid metabolism against oxidative stress, inhibiting nuclear factor-κB activity and NLRP3 inflammasome activation, regulating energy metabolism, and mitigating endoplasmic reticulum stress and apoptosis .

Biochemical Pathways

Betaine, a similar compound to this compound, can be catabolized via a variety of metabolic pathways . The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer . .

Pharmacokinetics

A study on betaine, a similar compound, showed that there was no overt benefit to increasing betaine dosage higher than 100 mg/kg/day to lower homocysteine concentrations . Increasing betaine up to 250 mg/kg/day could benefit certain patients through the increase of methionine and s-adenosylmethionine (sam) concentrations .

Result of Action

Betaine, a similar compound, has been shown to possess cellular antioxidant activity, decrease oxidative stress biomarkers (eg, lipid peroxidation, intracellular ROS levels, apoptosis), increase diverse antioxidant enzymes’ activities, and modulate levels of antioxidant molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, likely including this compound. Factors such as diet, physical activity, exposure to pollutants, sleep patterns, stress levels, and socioeconomic status can all potentially influence the effectiveness of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxibetaine can be synthesized through the reaction of dimethylaminoethanol with chloroacetic acid. The reaction typically occurs in an aqueous medium and requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows: [ \text{(CH3)2NCH2CH2OH + ClCH2COOH} \rightarrow \text{(CH3)2NCH2CH2OCH2COOH + HCl} ]

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then purified through crystallization or distillation to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxyl group, converting it into an alcohol or aldehyde.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Betaine: A trimethylated derivative of glycine, widely distributed in nature and used as a methyl donor and osmoprotectant.

    Glycine Betaine: Similar to betaine but with an additional hydroxyl group, providing enhanced osmoprotective properties.

    Trimethylglycine: Another derivative of glycine, used in similar applications as betaine and oxibetaine.

Uniqueness of this compound: this compound’s unique structure, with both a quaternary ammonium cation and a carboxylate anion, makes it an effective zwitterionic molecule. Its amphoteric nature allows it to function in a wide range of pH environments, making it versatile for various applications .

Properties

IUPAC Name

2-[2-hydroxyethyl(dimethyl)azaniumyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(2,3-4-8)5-6(9)10/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENAXZSZPRLQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990266
Record name [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7002-65-5
Record name Oxibetaine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007002655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXIBETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0WVV18VUI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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